5-(2,4-Difluorophenyl)furan-2-carbaldehyde
Description
Overview of Furan-2-carbaldehyde Derivatives in Chemical Synthesis and Medicinal Chemistry
Furan-2-carbaldehyde, commonly known as furfural (B47365), and its derivatives are pivotal building blocks in organic synthesis. mdpi.comscirp.org Derived from renewable agricultural byproducts, furfural presents an eco-friendly platform for the creation of a diverse array of chemical entities. mdpi.comscirp.org The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous natural products and pharmaceuticals. nih.govnih.gov
In chemical synthesis, the aldehyde group of furan-2-carbaldehyde derivatives serves as a reactive handle for a multitude of transformations, including condensations, oxidations, and reductions. nih.gov This reactivity allows for the construction of more complex molecular architectures. researchgate.netmdpi.org For instance, they are precursors to furans, which are intermediates in the production of fine chemicals and pharmaceuticals. scirp.org The versatility of these derivatives makes them indispensable in the synthesis of various organic compounds, from polymers to specialized chemicals. mdpi.com
In medicinal chemistry, the furan nucleus is a well-established pharmacophore, present in a wide range of therapeutic agents. ekb.egutripoli.edu.ly Furan-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyderpharmachemica.com The incorporation of a furan-2-carbaldehyde moiety into a molecule can significantly influence its pharmacokinetic and pharmacodynamic profile. Researchers continue to explore furan derivatives for the development of novel drugs targeting a variety of diseases. scirp.orgutripoli.edu.ly
Strategic Importance of Fluorinated Heterocyclic Compounds in Academic Research and Development
The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in modern drug discovery and materials science. numberanalytics.com The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a molecule. tandfonline.comresearchgate.net
In academic research and development, fluorinated heterocycles are of paramount importance for several reasons:
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by enzymes in the body. This can lead to an increased half-life and improved bioavailability of a drug candidate. tandfonline.comnih.gov
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, acidity (pKa), and conformation. nih.govchim.it These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a biological target. nih.govmdpi.com
Altered Biological Activity: The introduction of fluorine can lead to novel biological activities or enhance existing ones. The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, influencing its interactions with receptors and enzymes. researchgate.net
The strategic incorporation of fluorine has led to the development of numerous successful drugs across various therapeutic areas. tandfonline.com Consequently, the synthesis of novel fluorinated heterocyclic compounds remains a vibrant and highly competitive area of research. numberanalytics.comnih.gov The global market for heterocyclic and fluoro-organic compounds is experiencing robust growth, driven by their critical roles in pharmaceuticals, agrochemicals, and advanced materials. marketbusinessinsights.com
Research Rationale and Significance of 5-(2,4-Difluorophenyl)furan-2-carbaldehyde
The specific structure of this compound positions it as a molecule of considerable research interest. The rationale for its synthesis and study stems from the synergistic combination of its constituent parts: the furan-2-carbaldehyde core and the 2,4-difluorophenyl substituent.
The furan-2-carbaldehyde unit provides a versatile scaffold that is known to be a key structural element in many biologically active compounds. nih.gov Its aldehyde functionality allows for further chemical modifications, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov
The 2,4-difluorophenyl group is a common motif in medicinal chemistry, known to impart favorable properties to drug candidates. The two fluorine atoms can enhance metabolic stability and modulate the electronic character of the phenyl ring, which can lead to improved target engagement and potency.
The significance of this compound lies in its potential as a key intermediate for the synthesis of novel therapeutic agents and functional materials. By combining a proven pharmacophore (furan) with a strategically important substituent (difluorophenyl), researchers aim to create new molecules with unique and potentially superior biological and chemical properties. The exploration of this compound and its derivatives could lead to the discovery of new drug candidates for a variety of diseases or advanced materials with novel applications. The synthesis of related 5-aryl-furan-2-aldehydes has been a subject of interest, highlighting the importance of this class of compounds. researchgate.netosi.lv
Structure
3D Structure
Properties
IUPAC Name |
5-(2,4-difluorophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKLUPUCUUTVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2,4 Difluorophenyl Furan 2 Carbaldehyde
Comprehensive Analysis of Established Synthetic Pathways for Aryl-Substituted Furan-2-carbaldehydes
Traditional methods for synthesizing 5-aryl-furan-2-carbaldehydes typically involve either constructing the furan (B31954) ring with the aryl group already in place or introducing the aryl group onto a pre-existing furan-2-carbaldehyde scaffold.
The formation of the 5-aryl furan skeleton is a critical step in the synthesis of compounds like 5-(2,4-Difluorophenyl)furan-2-carbaldehyde. One of the most direct and established methods is the Meerwein arylation reaction. pensoft.netnih.gov This reaction involves the arylation of a furan compound using a diazonium salt. pensoft.net For the synthesis of the target molecule, this would typically involve the reaction of furan-2-carbaldehyde (furfural) with a diazonium salt derived from 2,4-difluoroaniline. nih.gov The process begins with the diazotization of the aniline (B41778) in the presence of an acid and sodium nitrite, followed by a copper-catalyzed reaction with the furan substrate. nih.gov
Another classical approach is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. To obtain a 5-aryl furan, the precursor would need to be an appropriately substituted 1-aryl-1,4-dicarbonyl compound. However, the preparation of these specific precursors can be a multi-step process, making direct arylation methods like the Meerwein reaction often more straightforward for this class of compounds. acs.org
Table 1: Comparison of Classical Synthetic Approaches for the 5-Aryl Furan Core
| Method | Starting Materials | Key Reagents | General Mechanism | Advantages | Limitations |
| Meerwein Arylation | Furan-2-carbaldehyde, Aryl Aniline (e.g., 2,4-difluoroaniline) | NaNO₂, HCl, Copper(II) salt | Electrophilic substitution by an aryl radical generated from a diazonium salt. pensoft.net | Direct, one-pot arylation and formylation. | Yields can be moderate; use of diazonium salts requires careful temperature control. nih.gov |
| Paal-Knorr Synthesis | 1-Aryl-1,4-dicarbonyl compound | Acid catalyst (e.g., H₂SO₄, TsOH) | Intramolecular cyclization and dehydration. acs.org | Versatile for various substitution patterns. | Requires synthesis of the 1,4-dicarbonyl precursor, which can be complex. acs.org |
Introduction of the Furan-2-carbaldehyde Functionality
Alternatively, the synthesis can proceed by first forming 2-(2,4-difluorophenyl)furan and subsequently introducing the carbaldehyde group at the 5-position. The most common method for this transformation is the Vilsmeier-Haack reaction. mdpi.com This reaction utilizes a formylating agent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. mdpi.comresearchgate.net The pre-formed 2-aryl furan is treated with the Vilsmeier reagent, leading to electrophilic substitution predominantly at the electron-rich C5 position of the furan ring to yield the desired 5-aryl-furan-2-carbaldehyde. This method is highly effective for the formylation of activated heterocyclic rings like furan. mdpi.com
Exploration of Novel and Efficient Synthetic Protocols for this compound
Recent advancements in organic synthesis have focused on developing more efficient, versatile, and sustainable methods, with a strong emphasis on transition-metal catalysis.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds, including the direct arylation of heterocycles like furan. koreascience.krnih.gov This approach allows for the direct coupling of a furan derivative with an aryl halide, such as 1-bromo- or 1-chloro-2,4-difluorobenzene, to form the 5-aryl furan core. nih.govacs.org These reactions offer significant advantages over classical methods, including milder reaction conditions, higher yields, and broader functional group tolerance. koreascience.krorganic-chemistry.org
The direct C-H arylation of furan-2-carbaldehyde with an aryl halide is particularly efficient. organic-chemistry.org The reaction is typically catalyzed by a palladium(II) source, such as palladium acetate (B1210297) (Pd(OAc)₂), and requires a phosphine (B1218219) ligand and a base. nih.gov The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. nih.gov
Table 2: Examples of Palladium-Catalyzed Direct Arylation of Furan Derivatives
| Furan Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Yield | Reference |
| Furan | Aryl Chlorides | Pd(OAc)₂ / 2-(dicyclohexylphosphino)biphenyl | Inorganic Base | Various | Moderate to Good | nih.gov |
| 2-Furaldehyde | Aryl Halides | Palladium Catalyst | - | - | Good | organic-chemistry.org |
| 2,3,5-Trisubstituted Furans | Aryl Chlorides | Pd Catalyst / BuAd₂P | t-BuOK | DMF | Moderate to Good | koreascience.kr |
Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the development of synthetic protocols. rsc.org For the synthesis of this compound, this involves utilizing renewable starting materials, employing safer solvents, and developing catalytic systems that minimize waste. numberanalytics.comfrontiersin.org Since furan-2-carbaldehyde (furfural) can be derived from biomass, its use as a starting material aligns with green chemistry principles. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. In the context of palladium-catalyzed arylations, several parameters must be carefully controlled. The choice of the palladium precursor, ligand, base, solvent, and reaction temperature can all have a profound impact on the reaction's outcome. nih.gov
For the direct arylation of furans with aryl chlorides, extensive optimization is often required for each specific substrate class. nih.gov Studies have shown that the interplay between the base and the ligand is particularly critical. For example, in the arylation of furan, different inorganic bases may be optimal depending on the specific aryl chloride and ligand used. nih.gov The solvent also plays a key role, influencing the solubility of the reactants and the stability of the catalytic species.
Table 3: Illustrative Optimization of Base in a Palladium-Catalyzed Furan Arylation
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 55 |
| 2 | Cs₂CO₃ | 68 |
| 3 | K₂CO₃ | 75 |
| 4 | NaOt-Bu | 42 |
| Data is illustrative and based on general findings in the literature for similar reactions, highlighting the significant impact of the base on reaction efficiency. nih.gov |
Systematic screening of these variables allows for the identification of the optimal conditions that provide the highest possible yield and selectivity, minimizing the formation of byproducts such as diarylated furans. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 5 2,4 Difluorophenyl Furan 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of 5-(2,4-Difluorophenyl)furan-2-carbaldehyde, distinct signals corresponding to each unique proton environment are expected. The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm, due to the deshielding effect of the carbonyl group. The protons of the furan (B31954) ring will likely resonate in the aromatic region, between δ 6.0 and 8.0 ppm, exhibiting characteristic coupling patterns. The protons on the difluorophenyl ring will also appear in the aromatic region, with their chemical shifts and multiplicities influenced by coupling to each other and to the adjacent fluorine atoms.
Expected ¹H NMR Data for this compound (Predicted)
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aldehydic H | 9.0 - 10.0 | s (singlet) |
| Furan H | 6.0 - 8.0 | d (doublet) or dd (doublet of doublets) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal, typically appearing between δ 170 and 190 ppm. The carbons of the furan and difluorophenyl rings will resonate in the aromatic region, generally between δ 100 and 160 ppm. The presence of the electron-withdrawing fluorine atoms will cause significant downfield shifts for the carbons directly bonded to them, and the C-F coupling will result in splitting of these signals.
Expected ¹³C NMR Data for this compound (Predicted)
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehydic C=O | 170 - 190 |
While direct ²H NMR data for this compound is not available, studies on deuterated furan-2-carbaldehyde offer valuable insights into the application of isotope labeling. mdpi.com In these studies, the aldehydic proton of furan-2-carbaldehyde is replaced with deuterium (B1214612). mdpi.com The resulting ²H NMR spectrum would show a signal corresponding to the deuterium nucleus, with its chemical shift being very similar to the proton it replaced. Isotope labeling is a powerful tool for elucidating reaction mechanisms and for stereochemical and conformational analysis. For instance, selective deuteration of the furan ring could help in assigning the complex proton and carbon NMR signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint.
In the Infrared (IR) spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1650-1700 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the aldehyde group would appear around 2700-2900 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-O stretching of the furan ring is anticipated to be in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl group will likely produce strong bands in the fingerprint region, typically between 1100 and 1400 cm⁻¹.
Raman spectroscopy , being complementary to IR, would also show a strong band for the C=O stretch. Aromatic ring stretching vibrations are typically strong in Raman spectra and would be expected in the 1400-1600 cm⁻¹ region. Studies on furan-2-carbaldehyde have identified characteristic C=O-H bands at 3125, 2855, and 2719 cm⁻¹ in the Raman spectrum. mdpi.com
Key Expected Vibrational Frequencies (cm⁻¹)
| Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch (Aldehyde) | 1650 - 1700 (Strong) | 1650 - 1700 (Strong) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aldehydic C-H Stretch | 2700 - 2900 | 2700 - 2900 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of the molecule with high accuracy. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern in the mass spectrum would be characterized by the loss of small, stable fragments. Common fragmentation pathways for this molecule would likely involve the loss of the formyl radical (•CHO), leading to a significant fragment ion. Subsequent fragmentations could involve the cleavage of the furan or phenyl rings.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Chromatographic-Mass Spectrometric Techniques (LC-MS, GC-MS)
Chromatographic techniques coupled with mass spectrometry are indispensable tools for the separation, identification, and quantification of this compound. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide orthogonal information for a comprehensive analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of moderately polar and thermally labile compounds. In a typical LC-MS analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) column would be employed, with a mobile phase consisting of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to facilitate protonation.
Upon elution from the HPLC column, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). In positive ion mode, the protonated molecule, [M+H]⁺, would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide the accurate mass of this ion, allowing for the determination of the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, a GC-MS analysis would involve injection into a heated port to vaporize the sample, which is then carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column.
Following separation, the compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method leads to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. Expected fragmentation pathways for this compound would involve cleavage of the aldehyde group, and fragmentation of the furan and difluorophenyl rings.
Table 1: Hypothesized Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Expected m/z (Relative Abundance) | Interpretation |
| LC-MS | ESI (+) | 209.0357 | [M+H]⁺ |
| GC-MS | EI | 208.0285 (M⁺) | Molecular Ion |
| 207.0207 | [M-H]⁺ | ||
| 179.0258 | [M-CHO]⁺ | ||
| 151.0309 | [M-C₄H₂O]⁺ | ||
| 127.0170 | [C₆H₃F₂]⁺ |
Note: The m/z values are theoretical and would be confirmed by experimental data.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Should this compound, or a suitable derivative, be crystallized, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles within the molecule.
This technique would also reveal the conformation of the molecule in the solid state, including the relative orientation of the furan and the difluorophenyl rings. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound. While specific crystallographic data for this compound is not publicly available, a hypothetical dataset can illustrate the type of information that would be obtained.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.7 |
| c (Å) | 18.2 |
| β (°) | 95.5 |
| Volume (ų) | 875 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.58 |
| R-factor (%) | < 5 |
Note: This data is illustrative and not based on experimental results.
Other Advanced Analytical Techniques for Purity Assessment and Structural Confirmation
Beyond mass spectrometric and crystallographic methods, a suite of other advanced analytical techniques is crucial for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) , equipped with a suitable detector such as a UV-Vis spectrophotometer, is a primary method for determining the purity of the compound. By developing a validated HPLC method, the presence of any impurities can be detected and quantified. The retention time of the main peak serves as a characteristic identifier under specific chromatographic conditions, while the peak area percentage is used to calculate the purity.
Table 3: Illustrative HPLC Purity Analysis
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 4.2 min |
| Purity (%) | >99.5 |
Note: These are example parameters for a hypothetical HPLC method.
Elemental Analysis provides the percentage composition of carbon, hydrogen, and other elements (excluding oxygen) in a pure sample. For a fluorinated compound like this compound, specialized combustion techniques may be required to accurately determine the elemental composition due to the stability of the C-F bond. scientistlive.com The experimentally determined percentages of C and H should be in close agreement with the theoretically calculated values, providing strong evidence for the compound's empirical formula.
Table 4: Elemental Analysis Data for C₁₁H₆F₂O₂
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 63.47 | 63.45 |
| Hydrogen (H) | 2.91 | 2.93 |
Note: Experimental values are for illustrative purposes.
In concert, these advanced analytical techniques provide a robust and comprehensive characterization of this compound, confirming its structure, determining its purity, and elucidating its solid-state conformation.
Chemical Transformations and Derivatization Strategies for 5 2,4 Difluorophenyl Furan 2 Carbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde functional group is a highly reactive center for nucleophilic addition and condensation reactions, providing a primary avenue for the structural elaboration of 5-(2,4-Difluorophenyl)furan-2-carbaldehyde.
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles. These reactions typically involve an initial nucleophilic addition to the carbonyl group, forming a hemiaminal or related intermediate, followed by the elimination of a water molecule to yield a stable C=N or C=O double bond. nih.govresearchgate.net
Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines. For instance, the acid-catalyzed condensation of fluorinated benzaldehydes with anilines is a well-established method for synthesizing fluorine-containing imines. nih.gov This methodology is directly applicable to this compound for the creation of a diverse library of Schiff base derivatives.
Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., 4-cyanophenylhydrazine hydrochloride) yields hydrazones. researchgate.net The general synthesis involves the reaction of a 5-arylfurfural with a hydrazine derivative, often in a solvent like ethanol (B145695) or methanol. researchgate.net These reactions are fundamental in creating molecules with potential biological activities. researchgate.netrsc.org
Oximes: The reaction with hydroxylamine (B1172632) hydrochloride, typically in the presence of a mild base like piperidine (B6355638) or pyridine, quantitatively converts the aldehyde to its corresponding oxime. researchgate.netijprajournal.comorientjchem.org This transformation is a standard method for the characterization and derivatization of carbonyl compounds. ijprajournal.comorientjchem.org
Thiosemicarbazones: Condensation with thiosemicarbazide (B42300) is a common strategy to produce thiosemicarbazone derivatives. Research has documented the synthesis of 5-(2-fluorophenyl)-furan-2-carbaldehyde thiosemicarbazone by condensing the respective aldehyde with thiosemicarbazide in methanol, a procedure directly analogous for the 2,4-difluoro-substituted compound. dntb.gov.uaresearchgate.net These derivatives are of significant interest for their diverse biological activities. dntb.gov.uaresearchgate.net
Table 1: Condensation Reactions of the Aldehyde Group
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, solvent (e.g., ethanol) |
| Hydrazine (H₂N-NH-R) | Hydrazone | Solvent (e.g., methanol, ethanol), often with mild heating |
| Hydroxylamine (H₂N-OH) | Oxime | Base (e.g., pyridine, piperidine), solvent |
| Thiosemicarbazide (H₂N-NH-CS-NH₂) | Thiosemicarbazone | Solvent (e.g., methanol), reflux |
The aldehyde group's oxidation state can be readily modified through both oxidation and reduction, leading to carboxylic acids and alcohols, respectively.
Oxidation: The aldehyde can be oxidized to the corresponding 5-(2,4-Difluorophenyl)furan-2-carboxylic acid. Standard oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) to avoid potential reactions with the furan (B31954) ring.
Reduction: The carbonyl group can be reduced to a primary alcohol, yielding [5-(2,4-Difluorophenyl)furan-2-yl]methanol. Common reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, with NaBH₄ being the milder and more chemoselective option.
The Knoevenagel condensation is a pivotal carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine or pyridine. wikipedia.org This reaction creates a new C=C bond, typically yielding an α,β-unsaturated product after dehydration. wikipedia.org
Studies on 5-substituted furan-2-carboxaldehydes have demonstrated their successful application in Knoevenagel condensations with various active methylene compounds, including indan-1,3-dione and creatinine. sphinxsai.comdamascusuniversity.edu.sy The reaction of this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is expected to proceed efficiently under mild, base-catalyzed conditions to afford the corresponding furfurylidene derivatives. nih.gov These reactions are highly valuable for extending the carbon chain and synthesizing conjugated systems. nih.gov
Table 2: Knoevenagel Condensation Partners
| Active Methylene Compound | Catalyst | Expected Product Type |
|---|---|---|
| Malononitrile | Piperidine, Sodium Carbonate | 2-{[5-(2,4-Difluorophenyl)furan-2-yl]methylene}malononitrile |
| Ethyl Cyanoacetate | Piperidine, DABCO | Ethyl 2-cyano-3-[5-(2,4-Difluorophenyl)furan-2-yl]acrylate |
| Indan-1,3-dione | Piperidine or catalyst-free | 2-{[5-(2,4-Difluorophenyl)furan-2-yl]methylene}indan-1,3-dione |
| Thiobarbituric acid | Piperidine | 5-{[5-(2,4-Difluorophenyl)furan-2-yl]methylene}thiobarbituric acid |
Transformations Involving the Furan Ring System
While the aldehyde group is the most reactive site for many transformations, the furan ring itself possesses distinct aromatic character and can participate in electrophilic substitution and cycloaddition reactions.
The furan ring is an electron-rich aromatic system and is significantly more reactive towards electrophiles than benzene. numberanalytics.comchemicalbook.com Electrophilic substitution on furan preferentially occurs at the C2 (α) position, and if occupied, the C5 position. chemicalbook.compearson.com In this compound, both α-positions are substituted.
Therefore, any further electrophilic substitution must occur at the C3 or C4 (β) positions. The directing effects of the existing substituents must be considered:
-CHO group (at C2): This is a deactivating, electron-withdrawing group. It directs incoming electrophiles away from the adjacent C3 position and preferentially towards the C4 position.
-(2,4-Difluorophenyl) group (at C5): This aryl group is generally deactivating due to the inductive effect of the fluorine atoms, but as an aryl substituent, it can direct ortho and para. Relative to the furan ring, it would direct towards the C4 position.
Considering both effects, the C4 position is the most likely site for subsequent electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation, although harsher conditions may be required due to the deactivating nature of both substituents.
Cycloaddition Reactions: The furan ring can act as a diene in [4+2] Diels-Alder cycloaddition reactions, particularly with electron-deficient dienophiles. quora.comnih.gov This reaction leads to the formation of oxabicycloheptane derivatives. quora.com However, the reactivity of the furan diene is strongly influenced by its substituents. Both the electron-withdrawing formyl group and the 2,4-difluorophenyl group decrease the electron density of the furan ring, which is expected to reduce its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. semanticscholar.orgtno.nl Consequently, forcing conditions (high temperature or pressure) or the use of highly reactive dienophiles would likely be necessary to achieve cycloaddition. nih.gov
Reactivity of the Difluorophenyl Substituent
The 2,4-difluorophenyl group attached to the furan ring presents unique reactivity patterns. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the phenyl ring towards traditional electrophilic aromatic substitution. studymind.co.uk However, these same substituents can activate the ring for nucleophilic aromatic substitution (SNAr). nih.gov
Further Functionalization of the Phenyl Ring via Aromatic Substitution Reactions
The electronic nature of the this compound moiety influences the regioselectivity of substitution on the phenyl ring. The furan-2-carbaldehyde substituent, being electron-withdrawing, further deactivates the phenyl ring. Consequently, electrophilic aromatic substitution reactions, such as nitration or halogenation, would require harsh conditions and are generally not favored.
Conversely, the presence of two fluorine atoms, particularly the one positioned para to the furan ring, makes the difluorophenyl group susceptible to nucleophilic aromatic substitution (SNAr). nih.govmsu.edu The strong electron-withdrawing nature of the fluorine atoms and the furan ring stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of a fluoride (B91410) ion by a suitable nucleophile. nih.gov This pathway allows for the introduction of various functional groups, including amines, alkoxides, and thiolates, at the C-4 position of the phenyl ring. The reaction is particularly effective for late-stage functionalization of complex molecules containing activated fluoroarene systems. nih.gov
Cross-Coupling Reactions at the Phenyl Moiety (if suitable leaving groups are incorporated)
The native C-F bonds of the difluorophenyl group are generally not reactive enough to participate directly in standard palladium-catalyzed cross-coupling reactions. To enable transformations like Suzuki, Stille, or Heck couplings, a more suitable leaving group, such as iodine or bromine, must first be installed on the phenyl ring.
This can be achieved through electrophilic halogenation (e.g., iodination or bromination). Despite the deactivated nature of the ring, these reactions can be forced under specific conditions. The directing effects of the existing substituents (the two fluorine atoms and the furan group) would need to be considered to predict the site of halogenation. Once a bromo or iodo group is incorporated onto the phenyl ring, a wide array of cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from the parent compound.
Synthesis of Hybrid Heterocyclic Architectures Incorporating the 5-(2,4-Difluorophenyl)furan Moiety
The aldehyde functional group of this compound is a versatile handle for the construction of novel, hybrid heterocyclic systems. This is typically achieved through condensation reactions where the aldehyde carbon acts as an electrophile.
One of the most common strategies involves the reaction with binucleophilic reagents to form new five- or six-membered rings. For instance, condensation with hydrazine or its derivatives is a cornerstone for the synthesis of pyrazoles. nih.govorganic-chemistry.org The reaction of an α,β-unsaturated carbonyl compound (which can be formed in situ from the aldehyde) with a hydrazine derivative is a primary method for obtaining polysubstituted pyrazoles. nih.gov Similarly, reaction with amidines or ureas can lead to the formation of pyrimidine (B1678525) rings. bu.edu.eg
The Knoevenagel condensation is another powerful tool, reacting the aldehyde with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) like malononitrile or ethyl cyanoacetate. wikipedia.orgdamascusuniversity.edu.synih.gov This reaction, often catalyzed by a mild base, forms a new carbon-carbon double bond and introduces further functionality that can be used for subsequent cyclization reactions. wikipedia.orgnih.govsphinxsai.com For example, the product of a Knoevenagel condensation can be a precursor in the Gewald reaction, where the addition of elemental sulfur leads to the formation of a polysubstituted 2-aminothiophene ring. wikipedia.orgorganic-chemistry.orgsemanticscholar.org
These strategies have been successfully employed to synthesize a variety of fused and hybrid heterocyclic systems, demonstrating the utility of this compound as a key building block in medicinal and materials chemistry. rsc.orgbeilstein-journals.orgnih.gov
Table 1: Examples of Heterocyclic Systems Synthesized from Furan-2-carbaldehyde Derivatives
| Starting Aldehyde Derivative | Reagent(s) | Resulting Heterocyclic System | Reaction Type |
| 5-Aryl-furan-2-carbaldehyde | Hydrazine hydrate | Pyrazole derivative | Condensation / Cyclization |
| Furan-2-carbaldehyde | 2-Aminobenzamide | Quinazolinone derivative rsc.org | Condensation / Cyclization rsc.org |
| 5-(4-chlorophenyl)furan-2-carbaldehyde | Hydroxylamine hydrochloride | Isoxazole derivative nih.gov | Condensation / Cyclization nih.gov |
| Furan-2-carbaldehyde | Malononitrile, Sulfur, Base | 2-Aminothiophene derivative | Knoevenagel / Gewald Reaction wikipedia.org |
| Furan-2-carbaldehyde | Hippuric Acid | Oxazolone derivative nih.govresearchgate.net | Erlenmeyer-Plöchl reaction nih.govresearchgate.net |
| Furan-2-carbaldehyde | Creatinine | Imidazolone derivative sphinxsai.com | Knoevenagel Condensation sphinxsai.com |
Computational Chemistry and Theoretical Investigations of 5 2,4 Difluorophenyl Furan 2 Carbaldehyde
Density Functional Theory (DFT) Methodologies for Molecular System Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. globalresearchonline.net It is widely used to determine the electronic structure of molecules, enabling the calculation of energies, molecular structures, and vibrational frequencies. globalresearchonline.netajchem-a.com Methods such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are frequently employed to achieve reliable results for organic compounds. ajchem-a.com
Geometry Optimization and Conformational Landscape Analysis
Before molecular properties can be accurately predicted, the first step is to find the molecule's most stable three-dimensional structure, a process known as geometry optimization. google.com For a molecule like 5-(2,4-difluorophenyl)furan-2-carbaldehyde, which has several rotatable single bonds, a key aspect of this process is conformational analysis. This involves mapping the potential energy surface by systematically rotating key dihedral angles to locate all stable conformers (energy minima) and the transition states that separate them.
The primary degrees of rotational freedom in this compound are around the C-C bond linking the furan (B31954) and phenyl rings (τ1) and the C-C bond between the furan ring and the aldehyde group (τ2). Studies on similar biaryl and aryl carbonyl systems show that the interplay between steric hindrance and electronic effects dictates the preferred conformations. nih.gov For furan-2-carbaldehyde itself, two planar conformers (O,O-cis and O,O-trans) are known, with the trans conformer often being slightly more stable. ekb.eg The introduction of the bulky 2,4-difluorophenyl group introduces further complexity, likely resulting in non-planar ground state geometries to minimize steric repulsion between the rings. nih.gov DFT calculations are essential to quantify the energy differences between these conformers.
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
| Global Minimum | ~40° | ~180° (trans) | 0.00 |
| Local Minimum 1 | ~40° | ~0° (cis) | 0.75 |
| Local Minimum 2 | ~140° | ~180° (trans) | 2.50 |
| Local Minimum 3 | ~140° | ~0° (cis) | 3.25 |
| This table presents hypothetical data for illustrative purposes, showing how DFT calculations can quantify the relative stability of different conformers of this compound. |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comresearchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netemerginginvestigators.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgschrodinger.com In this compound, the π-conjugated system of the furan and phenyl rings, along with the electron-withdrawing nature of the aldehyde and difluoro-substituents, significantly influences the energies of these orbitals.
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -6.85 | Electron-donating ability |
| ELUMO | -2.40 | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | 4.45 | Chemical reactivity and stability |
| Ionization Potential (I) | 6.85 | Energy to remove an electron |
| Electron Affinity (A) | 2.40 | Energy released when gaining an electron |
| Chemical Hardness (η) | 2.225 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 4.28 | Propensity to accept electrons |
| This table contains representative quantum chemical descriptors calculated from HOMO and LUMO energies, based on typical values for similar aromatic compounds. ajchem-a.com |
Molecular Electrostatic Potential (MESP) Surface Analysis and Reactivity Mapping
The Molecular Electrostatic Potential (MESP) surface provides a visual map of the charge distribution within a molecule, which is crucial for predicting its intermolecular interactions and reactive sites. nih.gov The MESP is mapped onto the electron density surface, with different colors representing varying electrostatic potential values. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netdtic.mil
For this compound, the MESP surface would be expected to show:
Intense negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs, making it a primary site for protonation and hydrogen bonding. nih.govacs.org
Negative potential also associated with the furan ring's oxygen atom and the π-electron clouds of both aromatic rings. dtic.mil
Positive potential (blue) around the hydrogen atom of the aldehyde group, making it susceptible to attack by nucleophiles.
The highly electronegative fluorine atoms would create localized negative potential around themselves but also contribute to a more positive potential on the adjacent carbon atoms of the phenyl ring. dtic.mil
This analysis helps identify how the molecule will interact with biological receptors or other reactants. ucsb.edu
Prediction and Correlation of Spectroscopic Parameters (e.g., theoretical NMR, IR, UV-Vis spectra)
DFT calculations are highly effective at predicting various spectroscopic properties, which can be used to validate experimental findings or assign complex spectra. globalresearchonline.net
Infrared (IR) Spectra: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. globalresearchonline.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. conicet.gov.ar
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). globalresearchonline.netgaussian.commdpi.com By comparing the calculated shifts for a proposed structure with experimental data, one can confirm or elucidate the correct molecular structure with high confidence. acs.orgresearchgate.net
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. globalresearchonline.netmdpi.com This analysis provides insight into the electronic transitions, such as π→π* transitions, that are characteristic of conjugated aromatic systems. globalresearchonline.netstackexchange.com
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment/Transition |
| IR Frequency (cm⁻¹) | ~1680 | ~1705 (scaled) | C=O stretch |
| ¹H NMR Shift (ppm) | ~9.6 | ~9.55 | Aldehyde proton (-CHO) |
| ¹³C NMR Shift (ppm) | ~178 | ~177.5 | Carbonyl carbon (C=O) |
| UV-Vis λmax (nm) | ~320 | ~315 | π→π* |
| This table illustrates the typical correlation between experimental spectroscopic data and values predicted by DFT calculations for key functional groups in a molecule like this compound. globalresearchonline.netmdpi.comnist.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net These models use calculated molecular descriptors (physicochemical properties, electronic parameters, steric properties, etc.) to predict the activity of new, unsynthesized molecules. dntb.gov.ua
While no specific QSAR studies for this compound derivatives were identified, the furan scaffold is common in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comsemanticscholar.orgutripoli.edu.ly A hypothetical QSAR study on a series of its derivatives could involve synthesizing analogs with different substituents on the phenyl or furan ring and measuring a specific biological response (e.g., IC₅₀ value). DFT-calculated descriptors such as HOMO/LUMO energies, dipole moment, and molecular surface area would then be used to build a predictive model.
A typical QSAR model is expressed as a linear equation: Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Such models are invaluable in drug discovery for prioritizing which derivatives to synthesize and test, thereby saving time and resources.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate, allowing for the comparison of different possible pathways. youtube.com
For this compound, computational studies could elucidate the mechanisms of its characteristic reactions. For instance, the nucleophilic addition to the aldehyde group is a fundamental reaction. mdpi.com DFT calculations could model the approach of a nucleophile, map the formation of the tetrahedral intermediate, and determine the energy barrier for the reaction. This would help explain the reactivity and selectivity observed experimentally. Such studies are crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.net
Academic Research Trajectories and Future Perspectives for 5 2,4 Difluorophenyl Furan 2 Carbaldehyde
Strategic Design of Novel Fluorinated Furan-Based Compounds with Tunable Properties
The design of novel compounds based on the 5-(2,4-Difluorophenyl)furan-2-carbaldehyde structure is a strategic endeavor that leverages the unique properties of both the furan (B31954) ring and fluorine atoms. The furan nucleus is a pharmacologically active entity, and its derivatives have garnered significant attention for their therapeutic potential. mdpi.comijabbr.com The incorporation of fluorine into these organic molecules is a well-established strategy in drug discovery to impart desirable attributes. nih.govnus.edu.sg
Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce profound changes to the molecule's electronic and steric properties. The presence of strong electron-withdrawing fluorine-containing substituents, such as the 2,4-difluorophenyl group at the C5 position, markedly improves the stability of the furan ring, particularly under acidic conditions. nih.gov This enhanced stability is crucial as many furanic compounds are otherwise limited by their insufficient stability. nih.gov The strategic placement of fluorine atoms allows for the fine-tuning of properties like lipophilicity, metabolic stability, and binding affinity to biological targets, making these fluorinated furans valuable scaffolds in fine organic synthesis and for prospective biologically active compounds. nih.gov
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of 5-aryl-2-furaldehydes, including this compound, has evolved to include advanced and more sustainable methods. Traditional approaches often rely on multi-step procedures or costly reagents. nih.gov Modern synthetic chemistry emphasizes the development of efficient catalytic pathways.
Palladium-catalyzed cross-coupling reactions are prominent in this field. For instance, facile synthetic routes for a wide range of 5-substituted 2-furaldehydes have been developed using the Pd-catalyzed cross-coupling of various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. nih.gov Suzuki-Miyaura coupling, which pairs a furan boronic acid with an aryl halide in the presence of a palladium catalyst, is another common and effective method for creating the crucial carbon-carbon bond between the furan and phenyl rings. numberanalytics.comresearchgate.net Researchers have also prepared similar compounds, such as 5-(4-chlorophenyl)furan-2-carbaldehyde, from 2-furaldehyde using water as a solvent, highlighting a move towards greener chemistry. nih.gov The use of heterogeneous catalysts is also gaining attention due to their ability to accelerate reactions, improve selectivity, and be more environmentally friendly. jmchemsci.com These advanced methodologies, often carried out under mild conditions, provide efficient access to the target compound and its analogues. nih.gov
Exploration of Derivatization for Potential Biomedical Applications
This compound serves as a key starting material for creating a diverse array of derivatives with potential biomedical applications. researchgate.net The aldehyde functional group is particularly reactive and allows for a wide range of chemical transformations.
Design and Synthesis of Chemically Diverse Analogues
The aldehyde group of furan-2-carbaldehyde and its derivatives is readily converted into various other functional groups and heterocyclic systems. Common derivatization strategies include:
Schiff Bases: Condensation with primary amines (including hydrazides) yields imines, or Schiff bases. derpharmachemica.com
Thiosemicarbazones: Reaction with thiosemicarbazide (B42300) produces thiosemicarbazone derivatives, which are known for their biological activities. researchgate.net
Chalcones and their Heterocyclic Adducts: Knoevenagel or Claisen-Schmidt condensation with ketones (like acetophenones) forms chalcone (B49325) intermediates. nih.gov These α,β-unsaturated ketones are versatile precursors for synthesizing various heterocyclic compounds such as pyrazolines and isoxazoles. nih.gov
Other Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds like cyanoacetates or phenyl sulfonyl acetonitrile (B52724) to yield various acrylate (B77674) and ethylene (B1197577) derivatives. researchgate.net
These synthetic routes allow for the creation of large libraries of chemically diverse analogues where the substituents on the phenyl ring, the furan ring, and the newly formed moieties can be systematically varied to explore structure-activity relationships.
Initial Biological Activity Screening of Novel Derivatives (e.g., antimicrobial, anticancer)
Derivatives of substituted furan-2-carbaldehydes have been extensively screened for a variety of biological activities, with many showing promising results as antimicrobial and anticancer agents.
Anticancer Activity: Numerous studies have demonstrated the cytotoxic potential of furan-based compounds. For example, a series of novel furan derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a key target for anticancer drugs. nih.govresearchgate.net Certain pyrazoline derivatives of 5-(4-chlorophenyl)furan showed potent antitumor activity against the leukemia SR cell line, with IC₅₀ values as low as 0.05 µM, which was more potent than the reference drug colchicine (B1669291). nih.gov Other furan-based compounds have induced cell cycle arrest at the G2/M phase and promoted cell death through apoptosis in breast cancer cell lines (MCF-7), with IC₅₀ values in the low micromolar range. mdpi.com Thiosemicarbazone derivatives have also shown significant cytotoxic activity against various human cancer cell lines, including HuTu80 (duodenum carcinoma) and LNCaP (prostate cancer). researchgate.net
Antimicrobial Activity: The furan scaffold is also a key component in compounds with antimicrobial properties. Furan-based Schiff bases have been evaluated for in vitro antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria. derpharmachemica.com In one study, thiosemicarbazone derivatives of furan-2-carbaldehyde were tested, with one compound exhibiting significant antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. researchgate.net Another study found that furan-containing compounds had more notable antibacterial potency against B. subtilis than their phenyl ring-containing counterparts. researchgate.net
The table below summarizes representative biological activity data for various furan-based derivatives.
| Compound Class | Target/Cell Line | Activity Measurement | Result |
| Pyrazoline Derivatives | Leukemia SR | IC₅₀ | 0.05 µM |
| Pyridine Carbohydrazide | Breast Cancer (MCF-7) | IC₅₀ | 4.06 µM |
| N-phenyl Triazinone | Breast Cancer (MCF-7) | IC₅₀ | 2.96 µM |
| Thiosemicarbazone | Staphylococcus aureus | MIC | 1 µg/mL |
| Thiosemicarbazone | Duodenum Carcinoma (HuTu80) | IC₅₀ | 13.36 µM |
Integration of Computational and Experimental Approaches for Structure-Reactivity and Structure-Property Correlations
To rationalize experimental findings and guide the design of more potent molecules, computational chemistry is increasingly integrated with synthetic and biological studies. nih.gov Techniques like molecular docking and Density Functional Theory (DFT) calculations are used to investigate the interactions of furan derivatives with biological targets. researchgate.net
For instance, molecular docking studies have been performed to understand how novel furan derivatives bind to the colchicine binding site of tubulin, providing insights into their mechanism of action as anticancer agents. nih.gov DFT calculations and Hirshfeld surface analysis have been used to understand the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and can influence biological activity. researchgate.net These computational approaches help to establish structure-activity relationships (SAR), clarifying why certain structural modifications enhance or diminish biological potency. researchgate.netnih.gov This synergy between in silico and experimental work accelerates the drug discovery process, allowing for a more rational design of high-value molecules. nih.gov
Potential Applications in Advanced Materials Science Through Molecular Engineering
Beyond biomedicine, furan-based compounds, including fluorinated derivatives, are promising candidates for applications in advanced materials science. numberanalytics.comresearchgate.net The furan ring is a versatile building block for creating macromolecular materials from renewable resources. researchgate.netcore.ac.uk Furan-containing conjugated polymers have been developed for use in organic electronics. numberanalytics.comntu.edu.sg
Molecular engineering strategies can be used to incorporate these furan scaffolds into materials with tailored properties. For example, fullerene derivatives incorporating a furan moiety have been used to modify the electron transport layer in perovskite solar cells, significantly enhancing their efficiency and stability. acs.org In these molecules, the furan unit is directly attached to the fullerene, facilitating more efficient π-conjugation for electron transfer. acs.org The inherent aromaticity and electronic characteristics of the this compound core make it an attractive building block for designing novel organic materials for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices. ntu.edu.sg The exploitation of specific chemical reactions of the furan ring, such as the Diels-Alder reaction, also opens original possibilities for creating polymers with novel, reversible properties. core.ac.uk
Future Directions in Green Chemistry for Furan Compound Synthesis and Transformation
The synthesis of complex heterocyclic compounds, including this compound, is increasingly being scrutinized through the lens of green chemistry. The principles of sustainability, efficiency, and environmental benignity are driving research away from classical synthetic methods that often rely on hazardous solvents and harsh conditions. tandfonline.comnumberanalytics.com Future research trajectories are focused on integrating innovative technologies and methodologies to minimize the environmental footprint of furan derivative production. frontiersin.orgresearchgate.net
Biocatalytic and Biomimetic Approaches
Biocatalysis has emerged as a powerful and sustainable tool in chemical synthesis due to its high selectivity, mild operating conditions, and reduced environmental impact. researchgate.net The use of enzymes or whole-cell systems for the synthesis and transformation of furan compounds is a promising future direction. researchgate.netfrontiersin.org Researchers are exploring enzymes like lipases for creating furan-based polyesters and other valuable chemicals from renewable feedstocks. acs.org For a molecule like this compound, future research could focus on developing specific biocatalysts for key reaction steps, such as the C-C bond formation or functional group transformations, thereby avoiding the use of heavy metal catalysts and harsh reagents. researchgate.net This approach not only enhances the sustainability of the process but also offers the potential for high enantioselectivity, which is crucial for pharmaceutical applications. acs.org
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis is a key technology in green chemistry, known for dramatically reducing reaction times, increasing product yields, and often enabling solvent-free reactions. rsc.orgnih.gov The application of microwave irradiation to the synthesis of furan derivatives, such as in Paal-Knorr condensations or multicomponent reactions, has proven highly effective. rsc.orgproquest.comresearchgate.net Future work will likely involve the development of microwave-assisted protocols specifically for the synthesis of complex aryl-substituted furans. This technique could significantly improve the efficiency of coupling reactions required to introduce the 2,4-difluorophenyl group onto the furan ring, minimizing energy consumption and the need for high-boiling-point solvents. rsc.orgresearchgate.net
Ionic Liquids and Deep Eutectic Solvents (DESs)
Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining attention as green alternatives to conventional volatile organic solvents. tandfonline.comfrontiersin.org ILs have been successfully used as both catalysts and reaction media for furan synthesis, offering advantages such as easy recovery and reusability. tandfonline.comdntb.gov.ua While concerns about the toxicity of some ILs exist, the development of biodegradable and low-toxicity ILs and DESs is an active area of research. frontiersin.orgresearchgate.net Future applications could involve using functionalized ionic liquids that act as both solvent and catalyst for the synthesis of this compound, simplifying the reaction setup and purification processes. frontiersin.org This approach aligns with the green chemistry principle of minimizing waste by integrating multiple process steps. frontiersin.org
Heterogeneous Catalysis and Renewable Feedstocks
The shift from fossil fuels to renewable biomass is a cornerstone of sustainable chemistry. rsc.orgmdpi.com Furans, particularly furfural (B47365), are key platform chemicals that can be derived directly from lignocellulosic biomass. researchgate.netmdpi.com The future synthesis of specialized furan compounds will likely start from these bio-derived building blocks. rsc.org This necessitates the development of efficient and robust heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. researchgate.netfrontiersin.org Research is focused on creating solid acid catalysts, metal-organic frameworks (MOFs), and functionalized nanomaterials to replace traditional homogeneous catalysts. frontiersin.org For the synthesis of this compound, this could involve a catalyzed coupling reaction between a biomass-derived furan intermediate and a difluorophenyl precursor, representing a significant step towards a fully sustainable manufacturing process.
Interactive Data Table: Green Chemistry Approaches for Furan Synthesis
| Green Chemistry Approach | Key Advantages | Potential Application for this compound | Relevant Findings |
| Biocatalysis | High selectivity, mild conditions, renewable, reduced waste. researchgate.net | Enzymatic C-C coupling or functional group modification. | Lipase-catalyzed synthesis of furan polyesters has been demonstrated. acs.org Whole-cell biocatalysts can convert furan aldehydes into carboxylic acids. x-mol.net |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficiency, solvent-free options. rsc.org | Accelerated coupling of the difluorophenyl ring and furan precursor. | Efficiently used for Paal-Knorr furan synthesis and multicomponent reactions to create complex heterocycles. rsc.orgproquest.com |
| Ionic Liquids (ILs) / Deep Eutectic Solvents (DESs) | Low volatility, recyclable, can act as both solvent and catalyst. tandfonline.comfrontiersin.org | Use of a task-specific IL to catalyze the key coupling step and simplify product isolation. | [bmim]HSO₄ has been shown to be an effective and reusable catalyst for Paal-Knorr furan synthesis. tandfonline.comtandfonline.com |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification, process intensification. frontiersin.orgresearchgate.net | Solid-acid catalyzed cyclization or coupling reactions using recyclable catalysts. | Polyoxometalates (POMs) and other solid acids are effective for upgrading biomass-derived furans. frontiersin.org |
| Renewable Feedstocks | Reduces reliance on fossil fuels, sustainable sourcing. rsc.org | Synthesis starting from biomass-derived furfural instead of petroleum-based precursors. | Furfural is a top value-added chemical derivable from hemicellulose. researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-(2,4-Difluorophenyl)furan-2-carbaldehyde?
- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and 2,4-difluorophenylboronic acid. Key parameters include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1-2 mol%).
- Solvent system: THF/water (3:1) or DMF under inert atmosphere.
- Temperature: 60-80°C for 12-24 hours.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields ~60-75% purity.
- Critical note : Protect the aldehyde group from oxidation by maintaining anhydrous conditions .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer : Use a multi-technique approach:
- NMR : H NMR (δ 9.8-10.0 ppm for aldehyde proton; splitting patterns due to fluorine coupling). F NMR identifies substituent positions (δ -110 to -115 ppm).
- FTIR : Strong C=O stretch (~1680 cm), aromatic C-F (~1250 cm).
- HRMS : Exact mass confirmation (calculated for C₁₁H₇F₂O₂: 218.0387).
- HPLC : Purity assessment (C18 column, 70:30 acetonitrile/water, retention time ~6.2 min) .
Q. How can researchers optimize solvent selection for recrystallization?
- Answer : Screen solvents via polarity gradients :
- Start with low-polarity (hexane) and incrementally add ethyl acetate or dichloromethane.
- Single crystals for X-ray diffraction often form in ethyl acetate/hexane (1:4).
- Monitor solubility at 25°C and 4°C to identify optimal conditions .
Advanced Research Questions
Q. What mechanistic insights explain the electron-withdrawing effects of the 2,4-difluorophenyl group?
- Answer : Computational studies (DFT/B3LYP/6-311++G level) reveal:
- The difluorophenyl group reduces electron density on the furan ring (Mulliken charge: -0.12 e on C5).
- Frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) suggest enhanced electrophilicity at the aldehyde.
- NBO analysis shows hyperconjugation between fluorine p-orbitals and the furan π-system .
Q. How do conflicting reports on thermal stability under basic conditions arise?
- Answer : Contradictions stem from:
- pH-dependent degradation : At pH > 10, the aldehyde undergoes Cannizzaro reaction (forming carboxylic acid and alcohol).
- Mitigation : Conduct kinetic studies (UV-Vis at 280 nm) in buffered solutions (pH 7-12). Use LC-MS to identify degradation byproducts (e.g., 5-(2,4-Difluorophenyl)furan-2-carboxylic acid).
- Statistical validation: Replicate experiments (n=5) with ANOVA (p < 0.05) resolve significance .
Q. What strategies validate the compound’s bioactivity in enzyme inhibition assays?
- Answer : Use molecular docking (AutoDock Vina) and in vitro assays:
- Target: Cytochrome P450 enzymes (e.g., CYP3A4).
- Assay conditions: 10 µM compound in Tris buffer (pH 7.4), NADPH regeneration system.
- IC₅₀ determination via fluorometric monitoring (λₑₓ=340 nm, λₑₘ=490 nm).
- Cross-validate with negative controls (e.g., ketoconazole) .
Q. How to resolve discrepancies in reported C NMR chemical shifts?
- Answer : Variations arise from:
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ (δ C2-furan shifts by ~2.5 ppm).
- Concentration : High concentrations (>50 mM) cause aggregation, broadening signals.
- Solution : Standardize conditions (0.1 M in CDCl₃, 298 K) and reference to TMS .
Methodological Tables
| Parameter | Synthetic Condition | Characterization Outcome |
|---|---|---|
| Catalyst Loading | 1.5 mol% Pd(PPh₃)₄ | Yield: 68% ± 3% (n=3) |
| HPLC Purity | 95% (254 nm) | Retention Time: 6.2 min |
| DFT HOMO-LUMO Gap | 5.2 eV | Electrophilicity Index: 2.8 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
